4-[(4-butylphenyl)sulfonyl]morpholine
Description
4-[(4-Butylphenyl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring linked to a 4-butylphenyl group via a sulfonyl bridge. These derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
4-(4-butylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-2-3-4-13-5-7-14(8-6-13)19(16,17)15-9-11-18-12-10-15/h5-8H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCUQRMKWHPVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-butylphenyl)sulfonyl]morpholine typically involves the sulfonylation of morpholine with 4-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: Morpholine and 4-butylbenzenesulfonyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-butylphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the morpholine ring under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-butylphenyl)sulfonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-butylphenyl)sulfonyl]morpholine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Structural and Physical Properties
The substituent on the phenyl ring significantly influences melting points, solubility, and molecular interactions. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-withdrawing groups (e.g., Cl, Br, CF₃) generally increase melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Electron-donating groups (e.g., OCH₃, NH₂) improve solubility but may reduce thermal stability .
- Substituent position affects crystal packing: Para-substituted analogs (e.g., 4-OCH₃) exhibit lower melting points than meta-substituted ones (e.g., 3-Cl) due to reduced symmetry .
Example Syntheses:
- 4-[(4-Methoxyphenyl)sulfonyl]morpholine : Synthesized via Cu-catalyzed coupling of 4-methoxyphenylmagnesium bromide with DABSO and morpholine (yield: 73%) .
- 4-[(3-Chlorophenyl)sulfonyl]morpholine : Formed by sulfonylation of morpholine with 3-chlorophenylsulfonyl chloride (yield: 74%) .
Comparative Analysis of Substituent Effects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
